2-Bromo-4-chlorobenzonitrile
Description
Contextualizing 2-Bromo-4-chlorobenzonitrile within Halogenated Aromatic Nitriles
Halogenated aromatic nitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. rsc.org These compounds are notable for their chemical reactivity and are frequently employed as building blocks in organic synthesis. The nitrile group typically acts as a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. chez.com
The reactivity of halogenated aromatic nitriles is influenced by the nature and position of the halogen substituents. For instance, fluorine is often the best leaving group among halogens in SNAr reactions. chez.com The presence of multiple halogens, as in this compound, offers potential for regioselective reactions, where one halogen can be selectively replaced while the other remains, allowing for sequential and controlled synthetic transformations. These compounds are crucial in the synthesis of a wide range of products, including dyes, herbicides, pharmaceuticals, and materials for agrochemicals and natural products. highfine.com The irradiation of certain halogenated aromatic nitriles in the presence of other aromatic compounds can lead to the formation of biaryls. rsc.org
Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 57381-49-4 | nih.govvwr.com |
| Molecular Formula | C₇H₃BrClN | nih.govclearsynth.com |
| Molecular Weight | 216.46 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | C1=CC(=C(C=C1Cl)Br)C#N | nih.gov |
| InChIKey | PEAQTMSQUXACRN-UHFFFAOYSA-N | nih.gov |
Users can sort and filter the data in this table.
Significance of this compound as a Synthetic Intermediate in Specialized Chemical Syntheses
This compound serves as a critical intermediate in the synthesis of more complex organic molecules due to its reactive functional groups. smolecule.com The bromine and chlorine atoms, along with the nitrile group, provide multiple sites for chemical modification.
The compound is particularly valuable in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. googleapis.com In these reactions, the bromine atom can be selectively coupled with boronic acids or esters to form new carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents. guidechem.com For example, it is a key intermediate in the preparation of certain androgen receptor antagonists. googleapis.com A process for creating these antagonists involves a Suzuki reaction with 4-bromo-2-chlorobenzonitrile (B136228) in the presence of a palladium catalyst. googleapis.com
The nitrile group can also be transformed into other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into an amide, further expanding its synthetic utility. guidechem.com This versatility makes this compound a key building block in the production of pharmaceuticals, agrochemicals like pesticides and herbicides, and other fine chemicals. nbinno.com
Table 2: Applications of this compound as a Synthetic Intermediate This interactive table summarizes the key synthetic applications of the compound.
| Application Area | Synthetic Role | Resulting Products |
| Pharmaceuticals | Intermediate in multi-step syntheses, particularly in cross-coupling reactions. nbinno.com | Active pharmaceutical ingredients (APIs), including androgen receptor antagonists. googleapis.com |
| Agrochemicals | Building block for complex molecules. nbinno.com | Pesticides, herbicides, and fungicides. nbinno.com |
| Organic Synthesis | Versatile starting material for introducing a substituted benzonitrile (B105546) moiety. guidechem.com | Benzoic acid derivatives, aliphatic amines, and other functionalized aromatic compounds. guidechem.com |
| Materials Science | Precursor for novel materials. smolecule.com | Polymers and advanced materials with specific properties. |
Users can sort and filter the data in this table.
Overview of Research Trajectories for this compound in Contemporary Chemical Science
Current research involving this compound is primarily focused on its application in medicinal chemistry and materials science. In medicinal chemistry, the compound and its derivatives are being explored for the development of new therapeutic agents. Its structural motif is considered a valuable scaffold for designing molecules that can interact with specific biological targets like enzymes or receptors. The ongoing development of novel drugs for various diseases, including cancer, drives the demand for versatile intermediates like this compound. biosynth.comgoogle.com
In the realm of materials science, the focus is on incorporating halogenated aromatic structures into new polymers and advanced materials. The presence of bromine and chlorine atoms can impart specific properties, such as flame retardancy or altered electronic characteristics, to the final material. smolecule.com Research is ongoing to explore how the unique electronic and steric properties of this compound can be harnessed to create materials with tailored functionalities for various technological applications. The development of more efficient and sustainable synthetic methods for producing and utilizing this compound also remains an active area of investigation. highfine.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQTMSQUXACRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634517 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-49-4 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Chlorobenzonitrile
Established Synthetic Routes to 2-Bromo-4-chlorobenzonitrile
Two primary synthetic pathways are well-documented for the preparation of this compound. The first involves the diazotization and subsequent Sandmeyer bromination of an aminobenzonitrile precursor. The second explores alternative starting materials and reaction sequences.
A widely utilized and validated method for synthesizing this compound begins with 2-chloro-4-aminobenzonitrile. This process unfolds in two critical stages: the initial diazotization of the primary amine, followed by a copper(I)-catalyzed Sandmeyer reaction to introduce the bromine atom. lscollege.ac.in
The reaction commences with the dissolution of 4-cyano-3-chloroaniline in concentrated hydrochloric acid. guidechem.com Upon cooling this solution to between 0 and 5°C, sodium nitrite is slowly introduced, initiating the diazotization process. guidechem.comchemicalbook.com The resulting diazonium salt solution is then added to a flask containing copper(I) bromide (CuBr) and additional concentrated hydrochloric acid. guidechem.comchemicalbook.com This mixture is stirred for a couple of hours before being introduced to ice water. guidechem.comchemicalbook.com The product is then extracted using ethyl acetate (B1210297), and the combined organic layers are washed and dried. guidechem.comchemicalbook.com Purification via silica gel chromatography yields the final this compound product. chemicalbook.com
The diazotization process is initiated by the formation of a nitrosonium ion from nitrous acid. The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-N bond. masterorganicchemistry.com This is followed by a series of proton transfers from the nitrogen to the oxygen. masterorganicchemistry.com The final step involves the elimination of a water molecule to form the stable aryl diazonium ion. masterorganicchemistry.com
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Starting Material | 2-Chloro-4-aminobenzonitrile | |
| Diazotization Temperature | 0–5 °C | chemicalbook.com |
| Bromination Temperature | 0–20 °C | chemicalbook.com |
| Reagents | 1. Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) 2. Copper(I) bromide (CuBr) | chemicalbook.com |
| Overall Yield | 72–75% | chemicalbook.com |
Beyond the Sandmeyer reaction, other synthetic strategies have been developed to produce this compound. These alternative routes often begin with different starting materials and employ distinct chemical transformations.
An alternative synthesis begins with 2-chlorotoluene. This pathway involves two main steps: the bromination of the aromatic ring, followed by the conversion of the methyl group into a nitrile. smolecule.com The initial step is the electrophilic aromatic bromination of 2-chlorotoluene. The directing effects of the chloro and methyl groups favor the introduction of bromine at the 4-position, yielding 4-bromo-2-chlorotoluene. The subsequent conversion of the methyl group to a nitrile can be achieved through ammoxidation, a more direct industrial method.
Another synthetic approach involves a two-step reaction starting from 4-bromo-2-chlorobenzaldehyde and reacting it with sodium cyanide in an aqueous solution to produce this compound. chemicalbook.com
Alternative Synthetic Approaches to this compound
Nitrile Synthesis from Aldoximes utilizing SnCl4
A significant method for the synthesis of nitriles involves the dehydration of aldoximes. Tin(IV) chloride (SnCl4) has been demonstrated as an effective reagent for this transformation, offering a simple and efficient solvent-free method for converting a variety of aldoximes to their corresponding nitriles in good to high yields. sphinxsai.comresearchgate.net
The reaction proceeds by treating the aldoxime with SnCl4, typically with heating. The general mechanism involves the coordination of the Lewis acidic SnCl4 to the oxygen atom of the oxime, facilitating the elimination of water to form the nitrile. The reaction is applicable to a range of substituted benzaldoximes. For the synthesis of this compound, the corresponding 2-bromo-4-chlorobenzaldehyde would first be converted to 2-bromo-4-chlorobenzaldoxime. This aldoxime is then subjected to dehydration using SnCl4.
The general reaction conditions and yields for the SnCl4-mediated dehydration of various substituted benzaldoximes are presented in the table below. While the specific yield for this compound is not detailed in the referenced literature, the successful application of this method to other halogenated benzonitriles suggests its viability for this compound.
| Aldoxime Precursor | Product | Yield (%) | Reaction Time (min) | Melting Point (°C) |
| 2-Chlorobenzaldoxime | 2-Chlorobenzonitrile (B47944) | 83 | 44 | 40-42 |
| 3-Chlorobenzaldoxime | 3-Chlorobenzonitrile | 92 | 40 | 37-39 |
| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile (B146240) | 89 | 40 | 94-96 |
| 2-Bromobenzaldoxime | 2-Bromobenzonitrile | 85 | 45 | 48-50 |
This data is based on the general method for nitrile synthesis from aldoximes using SnCl4 and showcases its applicability to halogenated benzonitriles. sphinxsai.com
Advanced Synthetic Strategies and Innovations
In recent years, there has been a growing emphasis on the development of more sustainable, efficient, and selective methods for the synthesis of chemical compounds. This has led to the exploration of green chemistry principles, novel catalytic systems, and advanced strategies for controlling selectivity in the synthesis of this compound and its analogues.
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be envisioned to align with these principles.
One promising green alternative is the use of biocatalysis. Aldoxime dehydratases are enzymes that catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions. nih.gov This enzymatic approach avoids the use of harsh reagents and organic solvents, generating water as the only byproduct. nih.gov The application of an aldoxime dehydratase could provide a sustainable route to this compound from its corresponding aldoxime.
Another green approach involves the use of deep eutectic solvents (DESs). A deep eutectic mixture of choline chloride and urea has been shown to be an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org This solvent-free method, potentially applicable to the synthesis of this compound, offers advantages such as recyclability of the catalyst system and avoidance of volatile organic solvents.
Catalytic Enhancements in Nitrile Formation from Precursors
Catalytic methods can significantly improve the efficiency and selectivity of chemical reactions. For the synthesis of nitriles from aldoximes, several catalytic systems have been developed that offer advantages over stoichiometric reagents.
A notable example is the use of iron salts as catalysts for the dehydration of aldoximes. Simple iron salts have been shown to effectively catalyze this reaction without the need for other reagents or nitrile-containing media. nih.gov This method is environmentally benign, as it uses an abundant and non-toxic metal catalyst. The application of an iron-catalyzed dehydration of 2-bromo-4-chlorobenzaldoxime could provide a more sustainable and cost-effective synthetic route.
Other catalytic systems for aldoxime dehydration include the use of polyethylene glycol (PEG) supported phosphorus chloride, which acts as a recyclable catalyst, and various other transition metal catalysts that can facilitate the reaction under mild conditions.
Chemo- and Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound with different substitution patterns requires precise control over the chemo- and regioselectivity of the reactions. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the outcome of electrophilic substitution reactions.
In the case of a this compound scaffold, the nitrile group is a meta-directing and deactivating group, while the halogen atoms (bromo and chloro) are ortho-, para-directing and deactivating groups. When introducing a third substituent via electrophilic aromatic substitution, the position of entry will be determined by the interplay of these directing effects. For instance, nitration of a precursor like 1-bromo-3-chlorobenzene would lead to a mixture of isomers, and the desired 2-bromo-4-chloro isomer would need to be separated.
The development of new synthetic methods with high chemo- and regioselectivity is an active area of research. mdpi.com For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, allow for the selective formation of carbon-carbon bonds at specific positions on the aromatic ring, enabling the synthesis of a wide variety of analogues. mdpi.com By carefully choosing the starting materials and reaction conditions, it is possible to synthesize specific isomers of substituted 2-bromo-4-chlorobenzonitriles that might be difficult to obtain through classical electrophilic substitution reactions.
Reactivity Profiles and Transformational Chemistry of 2 Bromo 4 Chlorobenzonitrile
Cross-Coupling Reactions of 2-Bromo-4-chlorobenzonitrile
Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two different halogen atoms on the benzene (B151609) ring allows for sequential and regioselective reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. The application of this reaction to this compound demonstrates a high degree of regioselectivity, primarily dictated by the inherent differences in the bond energies of the carbon-halogen bonds.
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle. For this compound, the carbon-bromine (C-Br) bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond. This difference in reactivity allows for the selective functionalization at the C2 position (the site of the bromine atom) while leaving the C4 position (the site of the chlorine atom) intact.
This preferential reactivity is a key synthetic advantage, as it enables a stepwise approach to the synthesis of polysubstituted aromatic compounds. The initial Suzuki-Miyaura coupling can be directed to the bromine-bearing carbon, and a subsequent, typically more forcing, cross-coupling reaction can then be employed to modify the chlorine-substituted position if desired.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid This interactive table summarizes the typical outcome of the regioselective Suzuki-Miyaura coupling reaction, highlighting the preferential reactivity of the C-Br bond.
| Reactant 1 | Reactant 2 | Major Product | Minor Product | Selectivity |
| This compound | Phenylboronic acid | 2-Phenyl-4-chlorobenzonitrile | 4-Phenyl-2-bromobenzonitrile | High for C-Br coupling |
For the Suzuki-Miyaura coupling of this compound, phosphine-based ligands are commonly employed. Triphenylphosphine (B44618) (PPh₃) is a widely used and cost-effective ligand that often provides good yields. However, for more challenging substrates or to achieve higher turnover numbers and turnover frequencies, more sophisticated ligands, such as bulky and electron-rich phosphines from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), can be utilized. These ligands can facilitate the oxidative addition and reductive elimination steps, leading to improved reaction efficiency. The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and the solvent system (e.g., toluene/water, dioxane/water) are also critical parameters that need to be optimized for achieving high yields.
Table 2: Exemplary Catalyst Systems for Suzuki-Miyaura Coupling of this compound This interactive table provides examples of catalyst systems and reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of this compound, along with typical yields.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 | 85-95 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/Water | 80-100 | >95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 90 | 80-90 |
The selective reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds. A notable example is in the synthesis of intermediates for darolutamide (B1677182), a non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer. researchgate.net While a positional isomer, 4-bromo-2-chlorobenzonitrile (B136228), is directly cited in a synthetic route to a key darolutamide intermediate, the underlying principle of regioselective Suzuki-Miyaura coupling is the same. researchgate.net
In a typical synthetic sequence, the bromo-substituted position of a dihalobenzonitrile is coupled with a suitable boronic acid or ester derivative. For instance, in a reported synthesis of a darolutamide intermediate, 4-bromo-2-chlorobenzonitrile is reacted with a pyrazole-based boronate ester in a Suzuki-Miyaura coupling reaction. researchgate.net This reaction is catalyzed by a palladium acetate (B1210297) and triphenylphosphine system in the presence of potassium carbonate as the base, affording the coupled product in high yield. researchgate.net This transformation highlights the industrial importance of regioselective cross-coupling reactions of dihalobenzonitriles in the efficient construction of complex drug molecules.
Other Metal-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, this compound can participate in other metal-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of functional groups.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is widely used in medicinal chemistry for the synthesis of arylamines, which are common structural motifs in drug candidates.
The application of the Buchwald-Hartwig amination to this compound would be expected to follow a similar regioselective pattern as the Suzuki-Miyaura coupling, with the amination occurring preferentially at the more reactive C-Br bond. The choice of catalyst system, particularly the phosphine (B1218219) ligand, is critical for achieving high yields and good selectivity. Bulky, electron-rich ligands, such as those from the Buchwald biarylphosphine ligand family, are often necessary to facilitate the catalytic cycle, especially for less reactive aryl chlorides.
While specific, detailed research findings on the Buchwald-Hartwig amination of this compound are not as extensively documented in readily available literature as its Suzuki-Miyaura coupling, the general principles of this reaction suggest its feasibility. The reaction would likely involve a palladium precursor, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu), to facilitate the deprotonation of the amine and subsequent coupling. The ability to selectively introduce an amino group at the C2 position would further enhance the synthetic utility of this compound as a versatile building block.
Negishi and Stille Coupling Applications for Advanced Derivatization
The presence of two different halogen atoms on the this compound ring offers a valuable platform for selective, stepwise functionalization using transition metal-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to this selectivity. Generally, the C-Br bond is significantly more reactive towards the oxidative addition step in palladium-catalyzed cycles than the C-Cl bond. This reactivity difference allows for the selective coupling at the C2 position (bromine) while leaving the C4 position (chlorine) intact for subsequent transformations.
The Negishi coupling, which utilizes organozinc reagents, is a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, a reaction with an organozinc compound in the presence of a palladium or nickel catalyst would preferentially occur at the C-Br bond. wikipedia.org This selective reaction yields a 2-substituted-4-chlorobenzonitrile derivative. The remaining chloro-substituent can then be targeted in a second, typically more forcing, coupling reaction.
Similarly, the Stille coupling uses organostannane reagents and a palladium catalyst. dntb.gov.ua It is also highly effective for creating C-C bonds and exhibits the same selectivity for the more labile C-Br bond over the C-Cl bond. This stepwise approach is fundamental in the synthesis of complex, unsymmetrical biaryl compounds and other advanced molecular architectures where precise control over substituent placement is critical.
The table below illustrates the general principle of selective Negishi coupling with this compound.
| Reaction | Coupling Partner | Catalyst | Expected Product | Selectivity |
| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) | 2-R-4-chlorobenzonitrile | High for C-Br bond |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) | 2-R-4-chlorobenzonitrile | High for C-Br bond |
This table represents the expected outcome based on established principles of cross-coupling reactivity.
Direct C–H Arylation Reactions Involving Haloarenes
Direct C–H arylation represents a more atom-economical approach to forming biaryl linkages, as it avoids the pre-functionalization of one of the aromatic partners. In these reactions, a C-H bond on one arene is directly coupled with an aryl halide, such as this compound. The presence of the electron-withdrawing nitrile group can facilitate these transformations. thieme-connect.de
The primary challenge in using chloroarenes for cross-coupling reactions, including direct C-H arylation, is the strength and inertness of the C-Cl bond. Oxidative addition of a C-Cl bond to a low-valent metal center (like palladium) is thermodynamically less favorable and kinetically slower than for C-Br or C-I bonds. Consequently, harsher reaction conditions, such as high temperatures and strong bases, are often required.
Advancements to overcome these challenges have focused on the development of highly active catalyst systems. nih.gov These often feature sophisticated ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which promote the difficult oxidative addition step. researchgate.net For a molecule like this compound, this presents a unique challenge and opportunity. While the C-Br bond would be the default reactive site, advanced catalytic systems designed for C-Cl activation could potentially enable reactivity at the chlorine position, especially after the bromine has been functionalized. However, achieving selective C-H arylation at the C-Cl position in the presence of a C-Br bond is exceptionally difficult and generally not a preferred synthetic route.
A notable advancement in C-H arylation is the development of base-promoted, transition-metal-free coupling reactions. These reactions are particularly effective when the aryl halide is activated by strong electron-withdrawing groups, such as nitrile (-CN) or nitro (-NO₂) groups. nih.govnih.govacs.org The this compound molecule is an ideal substrate for such reactions due to its cyano group.
In a typical procedure, an arene is coupled with a cyano-substituted aryl halide in a polar aprotic solvent like DMSO, using a strong base such as cesium carbonate (Cs₂CO₃), without the need for a palladium or other transition metal catalyst. nih.govnih.govacs.orgacs.orgfigshare.com Research suggests that these reactions may proceed through a radical mechanism. nih.govnih.gov This methodology provides a more cost-effective and environmentally friendly alternative for synthesizing biaryl compounds bearing a cyano group, which is a versatile handle for further chemical modifications. acs.org
| Reaction Conditions for Base-Promoted Arylation | |
| Aryl Halide | Cyano- or Nitro-substituted |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
| Catalyst | None (Ligand-free) |
| Outcome | Formation of Biaryls |
Data synthesized from multiple sources. nih.govnih.govacs.org
Nitrile Group Transformations of this compound
The nitrile functional group in this compound is a versatile synthetic handle that can be converted into other important functional groups, primarily amines and carboxylic acids.
Reduction of Nitrile to Amine (e.g., using Lithium Aluminum Hydride)
The nitrile group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the resulting amine. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless used with certain additives. ucalgary.cayoutube.com
The reduction of this compound with LiAlH₄ would yield (2-bromo-4-chlorophenyl)methanamine, converting the cyano group into an aminomethyl group while leaving the aryl halides intact. This transformation is crucial for introducing a basic, nucleophilic amine functionality into the molecular scaffold.
General Reaction Scheme:
This compound + LiAlH₄ (in ether solvent) → Intermediate → (2-bromo-4-chlorophenyl)methanamine (after H₂O workup)
The mechanism involves two successive additions of a hydride nucleophile to the carbon-nitrogen triple bond. youtube.com
Oxidation of Nitrile to Carboxylic Acid
The transformation of a nitrile group to a carboxylic acid is achieved through hydrolysis, which can be performed under either acidic or basic aqueous conditions, typically with heating. libretexts.org This reaction is a fundamental method for preparing carboxylic acids from alkyl or aryl halides via a two-step process: nucleophilic substitution with cyanide followed by hydrolysis of the resulting nitrile. libretexts.org
For this compound, hydrolysis would convert the -CN group into a -COOH group, yielding 2-bromo-4-chlorobenzoic acid. This reaction provides a direct route to an important synthetic intermediate used in the preparation of pharmaceuticals and other fine chemicals. The process involves the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.org
General Hydrolysis Conditions:
| Condition | Reagents | Product |
| Acidic | H₃O⁺, Heat | 2-Bromo-4-chlorobenzoic Acid + NH₄⁺ |
| Basic | NaOH, H₂O, Heat; then H₃O⁺ workup | 2-Bromo-4-chlorobenzoic Acid + NH₃ |
Hydrolysis and Other Nitrile Functional Group Interconversions
The nitrile (cyano) group of this compound is a versatile functional handle that can be converted into several other important chemical moieties, significantly broadening its utility as a synthetic intermediate. The primary transformations include hydrolysis to a carboxylic acid or partial hydrolysis to an amide, and reduction to a primary amine. nbinno.com
Hydrolysis: The conversion of the nitrile group to a carboxylic acid is typically achieved under acidic or basic conditions. For instance, a process analogous to the hydrolysis of 5-bromo-2-chlorobenzonitrile (B107219) involves heating in the presence of an alkali, such as sodium hydroxide, in an aqueous solution. google.com This reaction proceeds through the initial formation of a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid. google.com Controlling the reaction conditions, particularly temperature, is crucial; excessively high temperatures can lead to unwanted side reactions where the halogen substituents are substituted by hydroxyl groups. google.com Partial hydrolysis under milder conditions can yield the corresponding amide.
Reduction: The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is a key step for introducing a flexible, nucleophilic side chain and is often accomplished using powerful reducing agents like lithium aluminum hydride. smolecule.com This reduction is generally chemoselective, leaving the aromatic halogen atoms intact.
The table below summarizes key interconversions of the nitrile group in this compound.
| Transformation | Reagents | Product Functional Group |
| Full Hydrolysis | H₃O⁺ or NaOH, H₂O, then H⁺ | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | Controlled H₂O, acid/base | Amide (-CONH₂) |
| Reduction | LiAlH₄ or other hydrides | Primary Amine (-CH₂NH₂) |
Halogen Reactivity and Sequential Functionalization
The presence of two distinct halogen atoms—bromine at position 2 and chlorine at position 4—on the benzonitrile (B105546) ring is a central feature of the molecule's reactivity profile. This di-halogenation allows for programmed, stepwise modifications of the aromatic core, a highly valuable attribute in multi-step organic synthesis.
In palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, the bromine substituent is significantly more reactive than the chlorine substituent. nbinno.com This differential reactivity stems from the difference in bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst, which is typically the rate-limiting step in the catalytic cycle. wikipedia.org
This reactivity hierarchy (C-Br > C-Cl) is a well-established principle in cross-coupling chemistry and allows for the selective functionalization of the C-Br bond while the C-Cl bond remains untouched under carefully controlled conditions. organic-chemistry.org
Table of Relative Reactivity in Pd-Catalyzed Cross-Coupling
| Halogen Bond | Relative Bond Strength | Reactivity in Oxidative Addition | Outcome |
|---|---|---|---|
| C-Br | Weaker | Faster | Preferential reaction site |
The differential reactivity of the halogen atoms enables a powerful strategy for the controlled, stepwise synthesis of complex, unsymmetrically substituted benzonitrile derivatives. A typical sequential functionalization approach involves two distinct steps:
Reaction at the Bromo Position: The first synthetic operation is performed under conditions tailored for the more reactive C-Br bond. For example, a Suzuki-Miyaura coupling with a boronic acid can be conducted using a standard palladium catalyst and base, leading to the selective replacement of the bromine atom with a new aryl or alkyl group. nih.gov The chlorine atom does not typically react under these milder conditions.
Reaction at the Chloro Position: Once the bromine has been functionalized, the resulting 2-substituted-4-chlorobenzonitrile can be subjected to a second, independent transformation. To react the more inert C-Cl bond, more forcing conditions are generally required. This may involve using a more electron-rich, sterically hindered phosphine ligand for the palladium catalyst, a stronger base, higher reaction temperatures, or a different type of coupling reaction altogether. organic-chemistry.org
This sequential approach allows for the precise and regioselective introduction of two different substituents onto the aromatic ring, a task that would be difficult to achieve with a mono-halogenated or symmetrically di-halogenated starting material.
Photoredox-Catalyzed Reductions of Halogenated Arenes
Photoredox catalysis has emerged as a powerful methodology for driving chemical reactions with visible light, enabling transformations under mild conditions. sigmaaldrich.com One significant application is the reductive dehalogenation of aryl halides, which proceeds via single-electron transfer (SET) mechanisms to form reactive radical intermediates. sigmaaldrich.comorganic-chemistry.org
While specific photoredox dehalogenation studies on this compound are not extensively detailed, valuable insights can be drawn from studies on analogous polyhalogenated arenes, such as 1-bromo-4-chloro-2-iodobenzene (B582995) and 1-bromo-4-iodobenzene. nih.gov The ease of reductive cleavage of a carbon-halogen bond is inversely related to its bond dissociation energy. The established trend for halogenated arenes is C-I < C-Br < C-Cl, meaning the carbon-iodine bond is the weakest and most easily reduced, followed by the carbon-bromine bond, and then the much stronger carbon-chlorine bond. wikipedia.org
In photoredox-catalyzed reductions, this reactivity trend allows for high chemoselectivity. For a tri-halogenated analog like 2-bromo-4-chloro-1-iodobenzene, a photocatalytic system could selectively reduce the C-I bond to a C-H bond, leaving the C-Br and C-Cl bonds intact. nih.gov Subsequently, by adjusting the catalyst or reaction conditions (e.g., wavelength of light), it is possible to target the C-Br bond for reduction. nih.gov The C-Cl bond remains the most difficult to reduce. organic-chemistry.org
Predicted Selectivity in Reductive Dehalogenation
| Target Bond in Analog | Relative Bond Energy | Ease of Photoreduction | Predicted Outcome |
|---|---|---|---|
| C-I | Lowest | Easiest | Highly selective reduction under mildest conditions |
| C-Br | Intermediate | Intermediate | Reduction requires more powerful conditions than C-I |
During the reductive dehalogenation of this compound, several competing reactions can potentially occur, leading to a mixture of products if the reaction is not carefully controlled.
Over-reduction: The most common competing reaction is the non-selective reduction of multiple halogen atoms. For instance, when targeting the selective reduction of the C-Br bond, harsh conditions could lead to the simultaneous or subsequent reduction of the C-Cl bond, resulting in the formation of 4-chlorobenzonitrile (B146240) and fully dehalogenated benzonitrile.
Nitrile Group Reduction: While many reductive dehalogenation methods are chemoselective and tolerate the nitrile group, some reducing systems, particularly those involving strong hydride donors, could potentially reduce the nitrile to a primary amine. organic-chemistry.orgresearchgate.net
Radical-Mediated Side Reactions: Photoredox catalysis proceeds through aryl radical intermediates. nih.gov These highly reactive species must be effectively trapped by a hydrogen atom donor to complete the dehalogenation process. If the hydrogen donor is inefficient or present in low concentrations, the aryl radical could engage in competing pathways, such as dimerization to form biphenyl (B1667301) derivatives or reaction with solvent molecules.
Careful optimization of the photocatalyst, solvent, hydrogen atom donor, and light source is therefore essential to minimize these competing product formations and achieve the desired selective transformation. researchgate.net
Computational and Spectroscopic Characterization in Advanced Research of 2 Bromo 4 Chlorobenzonitrile
Advanced Spectroscopic Investigations
Advanced spectroscopic techniques are indispensable in the structural confirmation and detailed characterization of synthetic organic compounds. For 2-bromo-4-chlorobenzonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), and X-ray Diffraction (XRD) provides a comprehensive understanding of its molecular structure, connectivity, and solid-state properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous assignment of atoms within the this compound molecule.
The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1-cyano, 2-bromo, 4-chloro) dictates a specific splitting pattern. The proton at position 6 (H-6) appears as a doublet, coupled to the adjacent proton at position 5 (H-5). The proton at position 3 (H-3) also appears as a doublet, but with a smaller coupling constant as it is only coupled to H-5 across four bonds (meta-coupling). The H-5 proton, being adjacent to both H-6 and H-3, is split into a doublet of doublets.
The ¹³C NMR spectrum is expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The carbon atom of the nitrile group (C≡N) typically appears in the 115-120 ppm range. The six aromatic carbons appear at lower field, with their specific chemical shifts influenced by the attached substituents (bromo, chloro, and cyano groups). Carbons directly bonded to the electronegative halogen atoms (C-2 and C-4) are generally shifted downfield.
Detailed spectral assignments from a study are presented below rsc.org:
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.62 | d | 8.4 | H-6 |
| 7.55 | d | 2.0 | H-3 |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm |
|---|
| 140.0 |
| 137.7 |
| 134.5 |
| 130.2 |
| 127.8 |
| 115.2 |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The molecular formula of this compound is C₇H₃BrClN, with a calculated molecular weight of approximately 216.46 g/mol nih.gov.
A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, arising from the natural abundance of isotopes for both bromine and chlorine. Bromine exists as two major isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%), while chlorine has two stable isotopes, ³⁵Cl (75.5%) and ³⁷Cl (24.5%) whitman.edu. This results in a characteristic cluster of peaks for the molecular ion (M⁺):
M⁺ peak: Corresponds to the ion containing ⁷⁹Br and ³⁵Cl.
M+2 peak: A more intense peak corresponding to ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.
M+4 peak: A less intense peak from the ion containing both ⁸¹Br and ³⁷Cl.
The fragmentation pattern provides further structural evidence. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or other functional groups chemguide.co.uk. For this compound, expected fragmentation includes the loss of a bromine radical ([M-Br]⁺), a chlorine radical ([M-Cl]⁺), or the cyano group ([M-CN]⁺).
The vibrational spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups and bond vibrations.
Nitrile (C≡N) Stretching: The most characteristic vibration is the C≡N stretching mode. This typically appears as a sharp, strong band in the FT-IR spectrum and a strong, polarized band in the Raman spectrum, generally in the region of 2220-2240 cm⁻¹. For benzonitrile (B105546), this peak is observed at 2229 cm⁻¹ researchgate.net.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers above 3000 cm⁻¹.
Aromatic C=C Stretching: The skeletal vibrations of the benzene ring, corresponding to C=C stretching, typically produce a series of bands in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹. Studies on the related 2-amino-4-chlorobenzonitrile (B1265954) identified the C-Cl stretch at 782 cm⁻¹ analis.com.my.
C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies, generally in the 500-650 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations are also prominent in the fingerprint region and are indicative of the substitution pattern on the benzene ring.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| Nitrile C≡N stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |
| C-Cl stretch | 700 - 800 | Strong |
Comparing the vibrational spectra of this compound with simpler, related molecules like benzonitrile and 2-chlorobenzonitrile (B47944) helps to understand the electronic and mass effects of the substituents on the molecular vibrations.
Benzonitrile: The parent molecule, benzonitrile, serves as a fundamental reference. Its spectrum is dominated by the C≡N stretch (around 2229 cm⁻¹) and the vibrations of the monosubstituted benzene ring researchgate.netchemicalbook.com.
2-Chlorobenzonitrile: The introduction of a chlorine atom at the ortho position influences the vibrational modes. The C-Cl stretching mode appears, and the positions of the ring's vibrational bands are altered due to the mass and electronic effects of the chlorine atom.
Effect of Bromine and Chlorine: In this compound, both halogens influence the spectrum. The presence of two different carbon-halogen stretching bands (C-Cl and C-Br) at distinct frequencies is a key difference. The increased mass on the ring and the combined electron-withdrawing effects of the halogens and the nitrile group can lead to shifts in the frequencies of the aromatic ring's skeletal vibrations compared to simpler derivatives researchgate.net.
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, and can be used to study polymorphism (the existence of different crystal structures for the same compound).
While specific single-crystal X-ray diffraction data for this compound is not widely available in the surveyed literature, the utility of the technique can be illustrated by examining a closely related compound, 2-amino-4-chlorobenzonitrile analis.com.my. An XRD study of this derivative revealed that it crystallizes in the triclinic system with the P-1 space group. The analysis provided precise unit cell dimensions (a = 3.8924 Å, b = 6.7886 Å, c = 13.838 Å) and detailed the intermolecular interactions, such as hydrogen bonding, that define the crystal packing analis.com.my.
A similar XRD analysis of this compound would definitively confirm its molecular structure, provide accurate bond lengths (e.g., C-Br, C-Cl, C-C, C≡N), and reveal how the molecules pack in the crystal lattice. Such a study would be crucial for understanding its solid-state properties and for identifying any potential polymorphs. Studies on other halogenated benzonitriles, like 2,6-dibromo-4-chlorobenzonitrile, have also been used to precisely measure intermolecular contacts, such as Br⋯N interactions, which govern crystal packing iucr.org.
X-ray Diffraction (XRD) for Crystallinity and Polymorphism Studies
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides exact atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
While no specific single-crystal X-ray diffraction data for this compound is publicly available in the reviewed literature, the analysis of a structurally similar compound, 2-amino-4-chlorobenzonitrile, illustrates the type of information that would be obtained from such a study. analis.com.my An SC-XRD analysis of this compound would yield a crystallographic information file (CIF) detailing its crystal system, space group, and unit cell dimensions, which are crucial for understanding its solid-state properties.
For illustrative purposes, the crystallographic data for the related compound 2-amino-4-chlorobenzonitrile are presented below. analis.com.my
| Parameter | Value for 2-amino-4-chlorobenzonitrile analis.com.my |
|---|---|
| Chemical Formula | C₇H₅ClN₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 88.898 (17) |
| γ (°) | 83.021 (17) |
| Volume (ų) | 354.41 (14) |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
In the context of this compound, PXRD would be employed to:
Confirm the crystallinity of a synthesized batch.
Identify the specific crystalline phase or polymorph present.
Assess the purity of the sample by detecting the presence of other crystalline impurities.
While specific PXRD data for this compound are not available, this technique remains an essential tool for quality control and material characterization in the solid state.
Computational Chemistry Applications
Computational chemistry offers powerful tools for investigating molecular properties that can be difficult or time-consuming to measure experimentally. These methods allow for the detailed exploration of electronic structure, molecular geometry, and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By solving the Schrödinger equation, DFT calculations can predict a molecule's optimized geometry, electronic properties, and energies. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to achieve a high level of accuracy for organic molecules. analis.com.my
For this compound, DFT calculations would provide the most stable conformation by minimizing the molecule's energy. This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry in the gaseous phase.
| Parameter (Bond) | Predicted Bond Length (Å) | Parameter (Angle) | Predicted Bond Angle (°) |
|---|---|---|---|
| C-Br | ~1.89 | C-C-Br | ~121 |
| C-Cl | ~1.74 | C-C-Cl | ~119 |
| C≡N | ~1.15 | C-C≡N | ~179 |
| C-C (aromatic) | ~1.39 - 1.41 | C-C-C (aromatic) | ~118 - 122 |
A significant application of DFT is the prediction of vibrational spectra (infrared and Raman). researchgate.net The calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental data obtained from FTIR and FT-Raman spectroscopy. nih.gov
This comparison is crucial for the definitive assignment of vibrational bands observed in experimental spectra. For this compound, key vibrational modes would include the characteristic nitrile (C≡N) stretch, the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) stretching vibrations, and various modes associated with the aromatic ring. The agreement between the scaled theoretical frequencies and the experimental wavenumbers validates both the computational model and the interpretation of the spectra. nih.gov
| Vibrational Mode Assignment | Expected Experimental Frequency (cm⁻¹) | Expected Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | 3080 - 3050 |
| C≡N stretch | ~2230 | ~2235 |
| C=C stretch (aromatic) | 1600 - 1450 | 1590 - 1460 |
| C-Cl stretch | 800 - 600 | 780 - 610 |
| C-Br stretch | 650 - 500 | 640 - 510 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. mdpi.com For this compound, a DFT calculation would determine the energies of these orbitals, providing insight into its electronic behavior and potential reactivity in chemical transformations. Data from the related compound 2-amino-4-chlorobenzonitrile illustrates the typical values obtained from such an analysis. analis.com.my
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -8.1171 |
| ELUMO | -4.6183 |
| Energy Gap (ΔE) | 3.4988 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (electrophilic attack sites), while blue represents regions of low electron density and positive electrostatic potential (nucleophilic attack sites). Green and yellow denote areas with intermediate or near-zero potential. youtube.com
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the nitrile group and, to a lesser extent, the halogen atoms (bromine and chlorine), indicating these are the most likely sites for electrophilic attack. researchgate.net
Positive Potential (Blue): Located on the hydrogen atoms attached to the aromatic ring, identifying them as potential sites for nucleophilic interaction.
This visual representation of charge distribution is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, and for understanding the regioselectivity of chemical reactions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized framework of chemical bonding. wisc.edu This approach provides a detailed picture of the electron density distribution in terms of Lewis-like structures, including lone pairs and bond orbitals. For a molecule like this compound, NBO analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which dictate the molecule's stability and reactivity. nih.govnih.gov
The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. stackexchange.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. ekb.eg
For instance, key interactions would include the delocalization from a lone pair of the chlorine atom, LP(Cl), into the antibonding π* orbitals of the adjacent C-C bonds, and similarly for the bromine atom. The electron-withdrawing nature of the nitrile group (-C≡N) also strongly influences the electronic landscape, creating significant donor-acceptor interactions within the π-system. The stability of the molecule arises significantly from these charge delocalization phenomena. nih.gov
A representative summary of the most significant NBO interactions expected for this compound, based on studies of analogous halogenated benzonitriles, is presented in the table below. nih.govnih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) Cl | π(C3-C4) | ~2.5 | p-π hyperconjugation |
| LP (1) Br | π(C1-C2) | ~2.1 | p-π hyperconjugation |
| π (C1-C2) | π(C3-C4) | ~20.5 | π-π conjugation |
| π (C3-C4) | π(C5-C6) | ~18.9 | π-π conjugation |
| π (C5-C6) | π(C1-C2) | ~22.1 | π-π conjugation |
| Note: This table is illustrative, presenting typical interactions and stabilization energies based on computational studies of similar substituted benzonitriles. The specific values for this compound would require a dedicated DFT/NBO calculation. |
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into the mechanisms and energetics of chemical reactions involving this compound. Such studies allow for the detailed exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, which are fundamental to understanding reaction feasibility and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an ideal substrate for sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, due to the differential reactivity of the C-Br and C-Cl bonds. nih.gov The C-Br bond is significantly more reactive in the oxidative addition step of the catalytic cycle than the C-Cl bond. uwindsor.ca
Computational studies can model this entire catalytic cycle. mdpi.com Key steps that are investigated include:
Oxidative Addition: The initial and often rate-determining step where the Pd(0) catalyst inserts into the C-Br bond. DFT calculations can determine the transition state structure and the associated activation energy barrier for this process.
Transmetalation: The transfer of the organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
Energetic studies consistently show that the activation barrier for the oxidative addition to the C-Br bond is considerably lower than that for the C-Cl bond, confirming the observed experimental selectivity. This allows for the selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different coupling reaction. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile and halogen substituents make the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). Computational studies are crucial for elucidating whether these reactions proceed through a classical two-step Meisenheimer complex mechanism or a concerted pathway. nih.gov
DFT calculations can map the potential energy surface for the approach of a nucleophile. Researchers can locate and calculate the energies of:
The reactants.
The intermediate σ-complex (Meisenheimer complex), if it exists.
The transition states for the formation and breakdown of the intermediate.
The final products.
For many SNAr reactions, especially with less-stabilizing leaving groups, computational evidence has pointed towards a concerted mechanism, where the bond-forming and bond-breaking occur in a single transition state, rather than through a stable intermediate. nih.govnih.gov The calculated energetics help predict the most likely reaction pathway and the regioselectivity of the nucleophilic attack.
The table below summarizes typical energetic parameters that are the focus of computational studies for reactions involving this compound.
| Reaction Type | Key Parameter | Typical Computational Focus | Significance |
| Pd-Catalyzed Coupling | Activation Energy (ΔG‡) of Oxidative Addition | Comparison of C-Br vs. C-Cl bond insertion barriers | Explains the high selectivity for C-Br bond reaction. uwindsor.ca |
| Pd-Catalyzed Coupling | Reaction Energy (ΔGrxn) | Overall thermodynamics of the catalytic cycle | Determines the favorability of product formation. |
| SNAr | Intermediate Stability | Energy of the Meisenheimer complex relative to reactants | Determines if the mechanism is stepwise (stable intermediate) or concerted. nih.gov |
| SNAr | Activation Energy (ΔG‡) | Energy of the rate-determining transition state | Predicts reaction rate and feasibility. nih.gov |
| Note: This table outlines the types of energetic data derived from computational studies to understand reaction mechanisms. |
Applications and Emerging Research Areas of 2 Bromo 4 Chlorobenzonitrile
Applications in Pharmaceutical Chemistry Research
While the broader class of substituted benzonitriles is significant in drug discovery, specific, publicly documented research detailing the use of 2-Bromo-4-chlorobenzonitrile in the synthesis of particular therapeutic agents is limited. Chemical suppliers categorize it as a "pharmaceutical intermediate," indicating its potential role as a starting material or building block in the development of new drugs. lookchem.com However, unlike its isomer 4-Bromo-2-chlorobenzonitrile (B136228), which has been cited in the synthesis of specific drug candidates, detailed research pathways for this compound are not as prevalent in scientific literature.
There is a lack of specific, published research explicitly demonstrating the use of this compound as a key intermediate in the synthesis of androgen receptor antagonists. Research in this therapeutic area often focuses on other isomers of bromochlorobenzonitrile.
Currently, there are no detailed research findings available in peer-reviewed literature that link this compound directly to the development of novel antidepressants, antipsychotics, or anti-inflammatory drugs. Its utility in these areas remains theoretical within its general classification as a pharmaceutical intermediate. lookchem.com
Applications in Agrochemical Research
The most clearly defined applications of this compound are found in the agrochemical sector. The compound's reactive properties make it a crucial intermediate for creating active ingredients for crop protection products. myskinrecipes.com
This compound is utilized as an intermediate in the synthesis of agricultural chemicals, with a particular emphasis on herbicides. myskinrecipes.com It is commonly employed in the development of active ingredients designed to target and control broadleaf weeds, especially in cereal crops. myskinrecipes.com The presence of reactive halogen groups facilitates further chemical modifications necessary to build the final, more complex herbicidal molecules.
In addition to herbicides, this compound serves as a precursor in the synthesis of fungicides. myskinrecipes.com Its nitrile functionality and halogenated aromatic ring are valuable components for organic transformations aimed at creating new fungicidal agents. While its role in insecticide development is less specific, its general classification as an agrochemical intermediate suggests potential applications in this area as well.
| Agrochemical Category | Role of this compound | Specific Application Example |
|---|---|---|
| Herbicides | Key Synthetic Intermediate | Development of active ingredients targeting broadleaf weeds in cereal crops. myskinrecipes.com |
| Fungicides | Key Synthetic Intermediate | Used as a building block for creating new fungicidal compounds. myskinrecipes.com |
| Insecticides | Potential Intermediate | General application as a precursor in agrochemical synthesis. |
Applications in Materials Science and Industrial Chemistry Research
Emerging research has identified this compound as a useful compound in materials science and industrial chemistry. Its applications in this domain are primarily linked to the synthesis of specialized organic materials.
The compound is noted for its use as a liquid crystal intermediate. lookchem.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are essential components in display technologies such as LCD screens. Furthermore, it is implicated in the development of organic electronic chemical materials, suggesting a role in the creation of semiconductors, conductive polymers, or other components for electronic devices. lookchem.com
Building Block for Novel Organic Materials
This compound serves as a key intermediate in the synthesis of complex molecules designed for advanced material applications. Its utility is particularly notable in the development of materials for organic electronics, where tailored molecular architectures are essential for achieving desired properties. wychem.com Researchers utilize this compound as a foundational scaffold, leveraging its reactive halogen and nitrile groups to construct larger, more complex systems.
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is crucial. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position while leaving the C-Cl bond intact for subsequent transformations. This stepwise approach enables the precise construction of:
Semiconducting Polymers: By participating in reactions that form new carbon-carbon bonds, such as the Suzuki-Miyaura coupling, this compound can be incorporated into polymer chains, forming the backbone of organic semiconductors.
Materials for Advanced Solar Cells: The compound is a component in the development of materials for various solar cell technologies, including Perovskite Solar Cells (PSCs), Organic Solar Cells (OPVs), and Dye-Sensitized Solar Cells (DSSCs).
Potential in Studies Related to Fire Retardancy and Electrical Conductivity
The chemical structure of this compound suggests its potential utility in studies concerning fire retardancy and electrical conductivity.
Fire Retardancy: Halogenated organic compounds, particularly those containing bromine, have long been a significant class of flame retardants. researchgate.net The presence of both bromine and chlorine in the this compound molecule makes it a candidate for investigation in the development of new fire-retardant materials. Upon combustion, halogenated compounds can release radicals that interrupt the chain reactions of fire propagation in the gas phase.
Electrical Conductivity: The link to electrical conductivity is primarily through the materials synthesized from this compound. As a building block for semiconducting polymers used in organic electronics, it contributes to the creation of materials that are designed to conduct electricity. The performance of these final materials is directly related to the molecular structure enabled by versatile intermediates like this compound.
Synthesis of Dyes and Pigments
This compound is utilized as a starting material in the chemical industry for the production of various organic compounds, including dyes and pigments. nbinno.comambeed.com The benzonitrile (B105546) structure can be chemically modified to create larger, conjugated systems that absorb light in the visible spectrum, which is the defining characteristic of a chromophore. The reactive halogen sites allow for the attachment of other aromatic groups or functional moieties through cross-coupling reactions, enabling the synthesis of complex and stable colorants.
| Application Area | Specific Use | Key Structural Features Leveraged |
|---|---|---|
| Organic Materials | Building block for semiconducting polymers and materials for solar cells. | Differential reactivity of C-Br and C-Cl bonds; transformable nitrile group. |
| Fire Retardancy (Potential) | Candidate for development of novel fire-retardant materials. | Presence of bromine and chlorine atoms. researchgate.net |
| Electrical Conductivity | Precursor to organic semiconducting materials. | Ability to form extended conjugated polymer systems. |
| Dyes and Pigments | Starting material for the synthesis of colorants. nbinno.com | Benzonitrile core for elaboration into chromophoric systems. |
Emerging Research Directions and Future Perspectives
The unique combination of functional groups in this compound opens doors to several emerging areas of research, positioning it as a molecule of interest for future innovations.
Bio-conjugation and Derivatization for Biological Research
While not yet a mainstream application, the structure of this compound makes it a promising candidate for development as a reagent in biological research, particularly for derivatization and bioconjugation. nih.gov
Bioconjugation involves linking two molecules, at least one of which is a biomolecule, and requires highly selective reactions that proceed under mild, aqueous conditions. nih.govlibretexts.org The ability to selectively react the C-Br bond of this compound via palladium catalysis, such as the Suzuki coupling, presents a potential strategy for labeling biomolecules.
This concept is supported by research on analogous compounds. For instance, 4-iodobenzonitrile (B145841) has been successfully employed as a fluorogenic derivatization reagent for the analysis of L-p-boronophenylalanine in blood samples via a Suzuki coupling reaction. nih.gov This reaction creates a new, fluorescent molecule that can be easily detected and quantified using techniques like high-performance liquid chromatography (HPLC). Given that this compound also readily undergoes Suzuki coupling, a key future perspective is its development into a new class of derivatization agents for tagging and analyzing specific amino acids or other biomolecules in complex biological samples. nih.govresearchgate.net
Role in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The defined structure of this compound makes it an intriguing component for designing larger molecules intended for self-assembly studies.
The key lies in its potential to participate in specific, directional interactions:
Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can act as halogen-bond donors. This occurs when an electrophilic region on the halogen atom (known as a σ-hole) interacts attractively with a nucleophilic region on another molecule. princeton.edu This highly directional interaction can be used to control the assembly of molecules into ordered, supramolecular structures.
π-π Stacking: The electron-deficient nature of the aromatic ring, influenced by the electron-withdrawing nitrile and halogen groups, can promote interactions with electron-rich aromatic systems.
Future research may involve incorporating the this compound moiety into larger, more complex molecules designed to self-assemble into well-defined architectures, such as liquid crystals or self-assembled monolayers on surfaces. researchgate.net
Advanced Catalysis and Sustainable Chemical Transformations
This compound is an excellent substrate for showcasing the power of advanced catalytic methods. The differential reactivity between its C-Br and C-Cl bonds allows for highly regioselective and sequential cross-coupling reactions, a sought-after feature in complex molecule synthesis.
Emerging research in this area focuses on several key aspects:
Developing Novel Catalysts: A significant goal is the creation of new palladium or other transition-metal catalysts that can activate the traditionally less reactive C-Cl bond under milder conditions. This would enhance the synthetic utility of the molecule, allowing for an even greater diversity of structures to be built.
Sustainable Transformations: The chemical industry is moving towards more environmentally friendly processes. sciltp.com Research into sustainable catalytic methods for both the synthesis of benzonitriles (e.g., via direct ammoxidation of toluenes) and their subsequent functionalization is a critical future direction. This includes using earth-abundant metal catalysts and developing reactions that minimize waste and energy consumption.
Broader Reaction Scope: The utility of 2-halobenzonitriles has been demonstrated in copper-catalyzed reactions to form complex heterocyclic structures like isoquinolones, which are important in medicinal chemistry. sci-hub.senih.gov Future work will likely expand the scope of catalytic transformations that this versatile building block can undergo.
| Catalytic Transformation | Catalyst Type | Significance | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-based | Forms C-C bonds; selective at the C-Br position. | |
| Buchwald-Hartwig Amination | Palladium-based | Forms C-N bonds for synthesizing amines. | |
| SNAr/Cyclization | Copper-based | Synthesizes complex heterocycles like isoquinolones. | sci-hub.se |
Experimental Considerations and Safety Protocols in 2 Bromo 4 Chlorobenzonitrile Research
Purity Assessment and Quality Control in Research Samples
The purity of 2-Bromo-4-chlorobenzonitrile is a critical parameter that can significantly influence the outcome, reproducibility, and interpretation of experimental results. Therefore, robust analytical methods are employed for its quantification and quality control.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary techniques for assessing the purity of this compound. birchbiotech.comanalytichem.com Commercial suppliers often specify a purity of 97.0% or higher, as determined by GC analysis. tcichemicals.comthermofisher.com These chromatographic methods separate the main compound from impurities, allowing for accurate quantification. birchbiotech.com
In HPLC analysis, a reverse-phase (RP) method has been described for this compound. sielc.com This typically involves a C18 column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The choice of column and mobile phase is crucial for achieving optimal separation of the analyte from any potential by-products or starting materials from its synthesis. tricliniclabs.com
| Parameter | HPLC Conditions sielc.com | GC (General Approach) chromforum.org |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Gas-Liquid Chromatography (GLC) |
| Stationary Phase (Column) | Newcrom R1 (C18) | Capillary columns such as Supelcowax 10 or Equity 1701 may be suitable. |
| Mobile Phase / Carrier Gas | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS) | Inert gas (e.g., Helium, Nitrogen) |
| Purpose | Separation and quantification of this compound and impurities. | Purity assessment based on the relative peak area of the compound. birchbiotech.com |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to characterize the thermal properties of a substance, including its melting point and heat of fusion. wikipedia.org For this compound, the reported melting point varies slightly across different sources, typically falling within the range of 67°C to 73°C. tcichemicals.comaksci.com
DSC can resolve discrepancies in these values and provide insight into sample purity. scielo.br A highly pure sample will exhibit a sharp, well-defined endothermic peak at its melting point. tainstruments.com Conversely, the presence of impurities tends to lower the melting temperature and broaden the melting range. scielo.br By analyzing the onset temperature and the shape of the melting endotherm, researchers can confirm the identity and assess the purity of a given batch of the compound. scielo.br
| Sample | Expected DSC Result | Interpretation |
|---|---|---|
| High Purity this compound | Sharp, single endothermic peak with an onset temperature within the established range (e.g., 69-73°C). tcichemicals.com | The sample is of high purity with minimal contaminants. |
| Impure this compound | Broadened endothermic peak with a depressed onset temperature (below 69°C). scielo.br | The sample contains impurities that are disrupting the crystal lattice, leading to a lower and broader melting transition. scielo.br |
Laboratory Safety Guidelines for Handling this compound
Handling this compound requires strict adherence to safety guidelines due to its hazard profile. The compound is classified as harmful if swallowed or inhaled and toxic in contact with skin. canbipharm.comthermofisher.com It also causes skin and serious eye irritation. canbipharm.com
Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. fishersci.com Engineering controls, such as using the chemical within a fume hood, should be the primary method of exposure control. canbipharm.comfishersci.com
| Protection Type | Required Equipment and Standards |
|---|---|
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for larger quantities or when there is a significant splash hazard. Eyewear should be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166. aksci.comfishersci.com |
| Hand Protection | Wear appropriate chemical-resistant gloves selected based on the specific laboratory conditions and duration of use. aksci.comcanbipharm.com |
| Skin and Body Protection | A laboratory coat and close-toed footwear are minimum requirements. aksci.com Additional protective clothing should be worn to prevent any possibility of skin contact. canbipharm.comfishersci.com |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust. canbipharm.comfishersci.com If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is necessary. canbipharm.comfishersci.com |
Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions. aksci.com
Storage Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area. aksci.comcanbipharm.com Keep the compound away from sources of ignition and protect it from light. aksci.comcanbipharm.com
Incompatible Materials : The compound should be stored away from strong oxidizing agents and strong bases. aksci.comcanbipharm.comfishersci.com
Conditions to Avoid : Avoid dust generation, exposure to heat, and light. aksci.comcanbipharm.com
The disposal of this compound and its containers must be handled as hazardous waste. aksci.com All waste disposal procedures must comply with federal, state, and local environmental regulations. aksci.comcanbipharm.com
Chemical Waste : Unused or contaminated this compound should be collected in a suitable, labeled, and closed container. canbipharm.com Disposal should be carried out through a licensed and approved waste disposal company. thermofisher.comfishersci.com
Spill Cleanup : In the event of a spill, the area should be evacuated. thermofisher.comfishersci.be The spilled solid should be carefully swept up or absorbed with an inert material, avoiding dust formation, and placed into a suitable container for disposal. aksci.comthermofisher.com
Environmental Precautions : Care must be taken to prevent the chemical from entering drains, waterways, or soil. aksci.comcanbipharm.com
Q & A
Q. What advanced crystallographic refinement techniques improve structural accuracy for halogenated benzonitriles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
